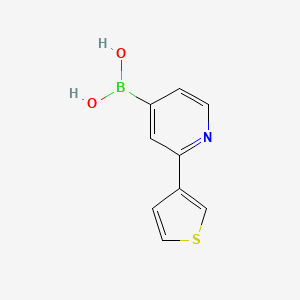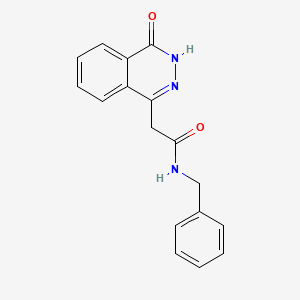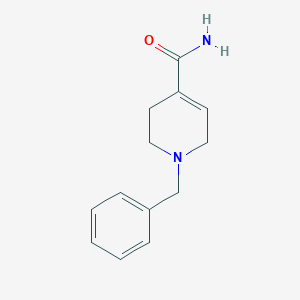
3,4'-Difluoro-3'-nitrobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4-Difluoro-3-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms and one nitro group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4-difluoro-3-nitro-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent such as dioxane under reflux conditions .
Industrial Production Methods
Industrial production of 3’,4-difluoro-3-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .
化学反応の分析
Types of Reactions
3’,4-Difluoro-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3’,4-Difluoro-3-amino-1,1’-biphenyl.
Electrophilic Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
作用機序
The mechanism of action of 3’,4-difluoro-3-nitro-1,1’-biphenyl depends on its application:
Medicinal Chemistry: The compound can interact with various biological targets, including enzymes and receptors.
Materials Science: In electronic applications, the compound’s fluorine atoms can modulate the electronic properties of materials, improving their performance in devices such as organic solar cells.
類似化合物との比較
Similar Compounds
3,4-Difluoronitrobenzene: Similar structure but lacks the biphenyl moiety.
2,4-Difluoronitrobenzene: Another difluoronitrobenzene isomer with different substitution pattern.
2,5-Difluoronitrobenzene: Similar to 3,4-difluoronitrobenzene but with different fluorine positions.
Uniqueness
3’,4-Difluoro-3-nitro-1,1’-biphenyl is unique due to the presence of both fluorine atoms and a nitro group on a biphenyl scaffold. This combination imparts distinct electronic and steric properties, making it valuable in various applications. The biphenyl structure provides rigidity and planarity, while the fluorine atoms enhance metabolic stability and bioavailability in medicinal chemistry .
特性
分子式 |
C12H7F2NO2 |
|---|---|
分子量 |
235.19 g/mol |
IUPAC名 |
1-fluoro-4-(3-fluorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H7F2NO2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(7-9)15(16)17/h1-7H |
InChIキー |
PXWKYKMPTIQGHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine](/img/structure/B14093465.png)

![5,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093474.png)

![2-(2-Methoxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093478.png)
![1-[(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B14093479.png)

![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093489.png)
![8-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093497.png)
![7-Methyl-1-(4-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093498.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093502.png)
![8-(2-hydroxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093508.png)
![3-{[4-chloro-2-oxo-5-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-thiazol-3(2H)-yl]methyl}benzoic acid](/img/structure/B14093511.png)
![methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B14093538.png)
